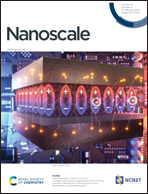In situ surface reduction for accessing atomically dispersed platinum on carbon sheets for acidic hydrogen evolution†
Nanoscale Pub Date: 2021-10-19 DOI: 10.1039/D1NR05199G
Abstract
Exploring the simple yet well-controlled synthesis of atomically dispersed Pt catalysts is a crucial endeavour for harvesting clean hydrogen via the kinetics-favoured acidic electrochemical water splitting technique. Here we employed the use of defective carbon sheets by KOH etching as a substrate for the in situ surface reduction of Pt(IV) ions to prepare atomically dispersed Pt. Physical and electrochemical characterizations reveal a strong interaction between the carbon substrate and Pt species, providing the basis for the in situ surface reduction. The atomically dispersed Pt electrocatalyst exhibited high HER performance in a sulfuric acid electrolyte, with an overpotential as low as 55 mV at a current density of 100 mA cm−a, and better catalytic durability compared to the commercial Pt/C. The mechanism study revealed that the full utilization of atomically dispersed Pt and the optimized catalyst surface may enhance the recombination of adsorbed *H via the Volmer–Tafel mechanism to produce H2 at a high efficiency. In the light of high activity, durability, and low cost, the atomically dispersed Pt material is promising for acidic HER application.

Recommended Literature
- [1] Oxidizing octadecylphosphonic acid molecules without disrupting their self-assembled monolayers
- [2] Autocatalytic methylthiomethylation of carboxylic acid/phenol involving the formation of DMSO enolate: convenient synthesis of methylthiomethyl ester/ether†
- [3] Reduction of Ge(Cl)C6H3mes2-2,6 to give the cyclotrigermenyl radical (GeC6H3mes2-2,6)3· and the trigermenyl anion salt K(GeC6H3mes2-2,6)3
- [4] Singlet oxygen feedback delayed fluorescence of protoporphyrin IX in organic solutions
- [5] Preparation of ZnS@N-doped-carbon composites via a ZnS-amine precursor vacuum pyrolysis route†
- [6] Electrochemiluminescent enantioselective detection with chiral-imprinted mesoporous metal surfaces†
- [7] An anticancer agent-loaded PLGA nanomedicine with glutathione-response and targeted delivery for the treatment of lung cancer†
- [8] Capture and dissociation in the complex-forming CH(v = 0,1) + D2 → CHD + D, CD2 + H, CD + HD reactions and comparison with CH(v = 0,1) + H2†‡
- [9] Highly active ZIF-8@CNT composite catalysts as cathode materials for anion exchange membrane fuel cells†
- [10] Controllable assembly of rectangular macrocycles bearing different numbers of unsaturated sites based on half-sandwich iridium fragments†

Journal Name:Nanoscale
Research Products
-
CAS no.: 112319-85-4









